molecular formula C25H32N2O3S B15006150 4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine

4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine

Cat. No.: B15006150
M. Wt: 440.6 g/mol
InChI Key: JWSNFIRXCJPMDV-UHFFFAOYSA-N
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Description

4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine is a synthetic compound characterized by a piperazine core functionalized with a 4-methoxynaphthyl sulfonyl group and an adamantanyl substituent. The 4-methoxynaphthyl sulfonyl group introduces steric bulk and electronic effects, which may influence receptor selectivity and metabolic stability .

Properties

Molecular Formula

C25H32N2O3S

Molecular Weight

440.6 g/mol

IUPAC Name

1-(1-adamantyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine

InChI

InChI=1S/C25H32N2O3S/c1-30-23-6-7-24(22-5-3-2-4-21(22)23)31(28,29)27-10-8-26(9-11-27)25-15-18-12-19(16-25)14-20(13-18)17-25/h2-7,18-20H,8-17H2,1H3

InChI Key

JWSNFIRXCJPMDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring can optimize reaction conditions and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Variations in Sulfonyl Piperazine Derivatives

The compound’s structural analogs differ primarily in sulfonyl substituents and N-terminal modifications. Key examples include:

Compound Name Substituents on Sulfonyl Group Adamantanyl Presence Molecular Weight Key Biological Activity Evidence ID
4-Adamantanyl-1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine 4-Methoxy-2,5-dimethylphenyl Yes 418.596 Antiproliferative (hypothesized)
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-adamantanylpiperazine 1-Ethyl-5-methylpyrazole Yes 392.562 Not explicitly reported
1-[(4-Methoxyphenyl)sulfonyl]-4-(thiophene-2-carbonyl)piperazine 4-Methoxyphenyl + thiophene carbonyl No 406.48 (approx.) Unspecified (structural analog)
1-Methyl-4-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine 5-(4-Fluorophenyl)-1,3,4-thiadiazole No ~380 (approx.) Antibacterial (Bacillus cereus)

Key Observations :

  • Sulfonyl Substituent Diversity : The 4-methoxynaphthyl group in the target compound is bulkier than the pyrazole () or thiophene () groups, which may confer unique steric interactions with biological targets. Smaller substituents, such as thiadiazole (), prioritize electronic effects over bulk.
Stability and Metabolic Considerations
  • Oxidative Degradation: The piperazine ring is susceptible to oxidative degradation, as seen in fluoroquinolones (). However, bulky substituents like adamantane and methoxynaphthyl may shield the piperazine core, improving metabolic stability compared to simpler derivatives (e.g., ).

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